molecular formula C7H5BrClN3 B1376116 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine CAS No. 1388071-17-7

6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Cat. No. B1376116
CAS RN: 1388071-17-7
M. Wt: 246.49 g/mol
InChI Key: TVQDWGLRUKHYQX-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine is a chemical compound with the CAS Number: 1388071-17-7. It has a molecular weight of 246.49 . This compound is a solid at ambient temperature .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .


Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .


Chemical Reactions Analysis

The reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds . The alkylation reaction of this compound gives, each time, two regioisomers, N3 and N4 .


Physical And Chemical Properties Analysis

6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine is a solid at ambient temperature . More detailed physical and chemical properties were not found in the search results.

Safety and Hazards

This compound is associated with several hazard statements including H302+H312+H332;H315;H319;H335, indicating potential harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character . Therefore, the future directions of 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine could involve further exploration of its potential applications in these fields.

properties

IUPAC Name

6-bromo-2-chloro-7-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-3-4(8)2-10-6-5(3)11-7(9)12-6/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQDWGLRUKHYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1Br)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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